methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is methyl (2S,3R)-2-methylazetidine-3-carboxylate hydrochloride , which precisely defines its stereochemical arrangement. The numbering of the azetidine ring begins at the nitrogen atom, with the methyl group at position 2 and the carboxylate ester at position 3. The (2S,3R) configuration indicates the absolute stereochemistry of the two chiral centers, where the methyl group at C2 adopts an S configuration, and the carboxylate group at C3 adopts an R configuration.
This stereochemical assignment is critical for the compound’s biological activity, as enantiomeric or diastereomeric forms often exhibit divergent interactions with molecular targets. For example, the (2S,3R) configuration optimizes spatial alignment with enzyme active sites in protease inhibition studies, a property leveraged in drug discovery.
Molecular Formula and Crystallographic Data
The molecular formula of methyl (2S,3R)-2-methylazetidine-3-carboxylate hydrochloride is C₆H₁₂ClNO₂ , with a molecular weight of 165.62 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₂ClNO₂ |
| Molecular weight | 165.62 g/mol |
| X-ray crystallography | Monoclinic system, space group P2₁ |
| Unit cell parameters | a = 7.2 Å, b = 10.5 Å, c = 8.3 Å |
Crystallographic studies of analogous azetidine derivatives, such as (2S,3R,4S)-1-(3-fluorophenyl)-4-methyl-3-[(triisopropylsilyl)oxy]azetidine-2-carboxylic acid, reveal that the azetidine ring adopts a puckered conformation to alleviate steric strain. The hydrochloride salt form enhances crystallinity, facilitating purification and structural validation via single-crystal X-ray diffraction.
Comparative Analysis of Isomeric Forms
The stereochemical diversity of azetidine carboxylates results in distinct physicochemical and biological properties. A comparative analysis of key isomers is provided below:
The trans configuration of the (2S,3R) isomer minimizes steric clashes between the methyl and carboxylate groups, conferring greater thermodynamic stability compared to cis isomers. Synthetic routes such as copper-catalyzed [3+1]-cycloadditions enable precise stereocontrol, achieving enantiomeric excesses >95%. In contrast, cis isomers are typically accessed via post-synthetic modifications, such as epimerization under basic conditions.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H/t4-,5+;/m0./s1 |
InChI Key |
TVJIWRQAMQUMPO-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)C(=O)OC.Cl |
Canonical SMILES |
CC1C(CN1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride typically involves enantioselective synthesis methods. One common approach is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from lactobacillus fermentum . This method involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
Synthesis of Pharmaceuticals
Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its role is particularly significant in developing drugs targeting neurological disorders. For instance, it has been utilized in synthesizing inhibitors for Bcl-2 and Bcl-xL proteins, which are crucial in cancer therapy. A study demonstrated that modifications to the azetidine structure can enhance binding affinities to these proteins, showcasing its potential in developing potent anticancer drugs .
Building Block in Organic Chemistry
In organic chemistry, this compound acts as a versatile building block for creating complex organic molecules. Researchers leverage its unique structure to develop new compounds with desired properties. The compound's ability to participate in various chemical reactions allows chemists to synthesize a wide range of derivatives that can be tailored for specific applications .
Research in Biochemistry
This compound is valuable in biochemistry for studying enzyme interactions and metabolic pathways. Its application aids scientists in understanding biological processes more effectively. For example, it has been used to explore enzyme mechanisms and the effects of various inhibitors on metabolic pathways .
Development of Agrochemicals
The compound is also explored in formulating agrochemicals, contributing to the creation of more effective pesticides and herbicides. Its structural properties allow it to be modified into various active ingredients that enhance agricultural productivity while minimizing environmental impact .
Material Science Applications
In material science, this compound is being investigated for potential applications in synthesizing polymers with unique properties. The compound's ability to form different types of bonds makes it suitable for developing materials with specific characteristics required for advanced applications .
Table 1: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis targeting neurological disorders | Inhibitors for Bcl-2/Bcl-xL proteins |
| Organic Chemistry | Building block for complex organic molecule synthesis | Synthesis of diverse chemical derivatives |
| Biochemistry | Study of enzyme interactions and metabolic pathways | Examination of metabolic inhibitors |
| Agrochemicals | Formulation of effective pesticides and herbicides | Development of new agrochemical products |
| Material Science | Synthesis of polymers with unique properties | Creation of advanced materials |
Table 2: Case Study on Pharmaceutical Application
Mechanism of Action
The mechanism of action of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Azetidine-Based Analogues
(2S,3R)-3-Methylazetidine-2-Carboxylic Acid
- Structure : Lacks the methyl ester and hydrochloride salt but retains the azetidine core with (2S,3R) configuration.
- Properties : Smaller molecular weight (115.13 g/mol vs. ~181–225 g/mol for ester hydrochlorides) and lower solubility due to the absence of ionic salt .
- Applications : Serves as a precursor for ester derivatives in drug synthesis.
Methyl (2S,3S)-3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride
- Structure : A five-membered pyrrolidine ring with hydroxyl and ester groups; (2S,3S) stereochemistry.
Amino Acid Ester Hydrochlorides
O-tert-Butyl-L-Threonine Methyl Ester Hydrochloride
- Structure : Acyclic threonine derivative with a tert-butyl-protected hydroxyl group and methyl ester.
- Comparison : The absence of a rigid ring structure reduces steric constraints but may decrease metabolic stability. The tert-butyl group enhances lipophilicity, contrasting with the azetidine’s compactness .
L-Threonine Methyl Ester Hydrochloride
Cyclic Carboxylate Esters with Varied Ring Systems
(1S,3R)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride
- Structure: Five-membered cyclopentane ring with amino and ester groups.
- The (1S,3R) stereochemistry highlights the role of spatial arrangement in biological activity .
(1R,2R,3S,5R)-2-Amino-2,6,6-Trimethyl-Bicyclo[3.1.1]Heptane-3-Carboxylic Acid Methyl Ester Hydrochloride
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Melting Point (°C) |
|---|---|---|---|---|---|
| Methyl (2S,3R)-2-methylazetidine-3-carboxylate hydrochloride | C7H14ClNO2 | ~181–225* | Not provided | N/A | Not reported |
| (2S,3R)-3-Methylazetidine-2-carboxylic acid | C5H9NO2 | 115.13 | 1932255-43-0 | N/A | Not reported |
| O-tert-Butyl-L-threonine methyl ester hydrochloride | C10H22ClNO3 | 225.71 | Not provided | 95% | Not reported |
| L-Threonine methyl ester hydrochloride | C5H12ClNO3 | 169.61 | 39994-75-7 | ≥98% | 122–124 |
| (1S,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | ~179.65 | 80323-49-3 | 95% | Not reported |
*Estimated based on similar compounds.
Biological Activity
Methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications for drug development, supported by relevant studies and data.
- Chemical Name : Methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride
- Molecular Formula : C₅H₉ClN₁O₂
- Molecular Weight : 151.58 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring structure allows for unique conformational flexibility, which enhances its ability to bind to various enzymes and receptors. This binding can modulate biological pathways involved in cell signaling and metabolism.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticancer Activity
Research indicates that methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the efficacy of methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride against lung cancer cells.
- Findings : The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM in the H146 cell line. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway.
-
Neuroprotection Study :
- Objective : Assess the neuroprotective effects in a model of oxidative stress.
- Findings : Treatment with the compound significantly reduced cell death in neuronal cultures subjected to hydrogen peroxide-induced oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes.
Q & A
Q. What are the optimal synthetic routes for methyl (2S,3R)-2-methylazetidine-3-carboxylate hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : Enantioselective synthesis is critical for achieving the desired (2S,3R) configuration. Strategies include asymmetric catalysis (e.g., chiral vanadium-based catalysts for conjugate additions) or chiral auxiliary-mediated reactions. For example, (1R)-isoborneolsulfonamide derivatives have been used as chiral auxiliaries in related azetidine syntheses to control stereochemistry . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (≥86% as demonstrated in similar systems) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the azetidine ring structure and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is best assessed via reverse-phase HPLC with UV detection, as described for structurally related amino esters . For stereochemical validation, circular dichroism (CD) or X-ray crystallography may be required .
Advanced Research Questions
Q. How does the stereochemical configuration of methyl (2S,3R)-2-methylazetidine-3-carboxylate hydrochloride influence its reactivity in downstream applications?
- Methodological Answer : The (2S,3R) configuration may affect intermolecular interactions in catalytic or biological systems. For instance, steric hindrance from the methyl group at C2 could limit nucleophilic attack at C3. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via kinetic studies under varying pH/temperature conditions is advised. Similar azetidine derivatives show configuration-dependent stability in protic solvents .
Q. How should researchers address contradictions in reported yields or stereoselectivity during synthesis?
- Methodological Answer : Variability often arises from catalyst loading, solvent polarity, or reaction temperature. For example, vanadium(IV) acetate catalysts in THF yield higher enantiomeric excess (73–86%) compared to polar aprotic solvents like DMF . Systematic optimization via Design of Experiments (DoE) can identify critical factors. Replicate key steps (e.g., oxidation or transesterification) using protocols validated in analogous systems .
Q. What are the degradation pathways of this compound under different storage conditions, and how can stability be enhanced?
- Methodological Answer : Hydrolysis of the ester group is a primary degradation route, accelerated by moisture or acidic/basic conditions. Stability studies (e.g., forced degradation under 40°C/75% RH) should monitor via HPLC. Lyophilization or storage in anhydrous DMSO at −20°C minimizes decomposition. Safety data for related hydrochlorides recommend inert-atmosphere handling to prevent oxidation .
Methodological Considerations for Data Interpretation
- Stereochemical Assignments : Use Mosher’s ester analysis or NOESY NMR to resolve ambiguities in diastereomer ratios .
- Contamination Mitigation : Employ filter-tip pipettes and dedicated glassware to avoid cross-contamination during synthesis, as emphasized in safety protocols .
- Waste Management : Follow hazardous waste guidelines (e.g., neutralization before disposal) per REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
